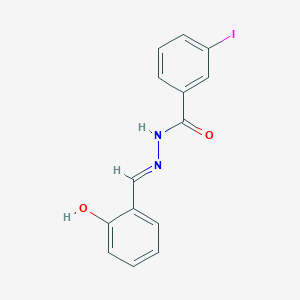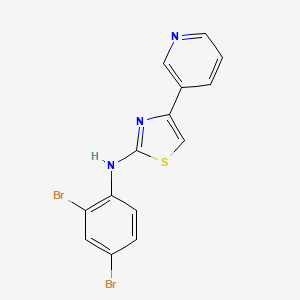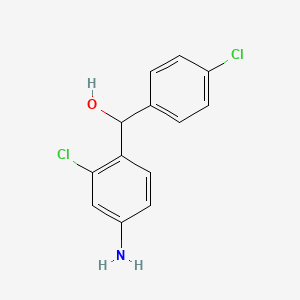![molecular formula C18H19FN4O B6039823 N-(3-fluorobenzyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6039823.png)
N-(3-fluorobenzyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorobenzyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, also known as compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a pyrazolo[3,4-b]pyridine derivative and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-fluorobenzyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide X is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases and histone deacetylases. These enzymes play a key role in cell proliferation and survival, and their inhibition by N-(3-fluorobenzyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide X may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the formation of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-fluorobenzyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide X in lab experiments is its selectivity for cancer cells. It has been shown to be less toxic to normal cells than to cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using N-(3-fluorobenzyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-fluorobenzyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide X. One potential direction is to investigate its potential use in combination with other anti-cancer drugs. Another potential direction is to investigate its potential use in the treatment of other diseases, such as inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-fluorobenzyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide X and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
Compound X can be synthesized by a multistep process involving the reaction of various reagents. The first step involves the reaction of 3-fluorobenzyl bromide with isopropylamine to form N-(3-fluorobenzyl)-isopropylamine. This intermediate is then reacted with 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid to form N-(3-fluorobenzyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects make it a potential candidate for the treatment of various diseases, including cancer.
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-11(2)23-17-16(10-21-23)15(7-12(3)22-17)18(24)20-9-13-5-4-6-14(19)8-13/h4-8,10-11H,9H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZJEHAHOJDSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-methoxyphenyl)-2-(propylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6039742.png)
![6-(4-ethylphenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6039744.png)

![2-[4-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6039760.png)
![N'-[5-bromo-2-oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B6039768.png)
![4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6039788.png)
![6-acetyl-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B6039790.png)
![N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6039796.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B6039815.png)


![2-methyl-N-[6-oxo-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide](/img/structure/B6039841.png)